Sodium bitartrate, commonly known as cream of tartar, is a chemical compound with the formula . It is a potassium acid salt derived from tartaric acid, primarily found in the sediment of wine barrels after fermentation. Sodium bitartrate is classified as an organic acid salt and is widely recognized for its applications in cooking and baking, particularly as a stabilizing agent for egg whites and a leavening agent when combined with baking soda.
Sodium bitartrate is sourced from the natural byproduct of winemaking. During the fermentation process, tartaric acid crystallizes and forms deposits on the insides of barrels, which can be harvested and processed to obtain sodium bitartrate. This compound belongs to the class of carboxylic acids, specifically categorized as an acid salt due to its formation from the neutralization of an acid (tartaric acid) with a base (sodium hydroxide).
Sodium bitartrate can be synthesized through various methods:
The purity of sodium bitartrate can be enhanced through recrystallization processes, where impurities are removed by dissolving the crude product in a suitable solvent and allowing it to crystallize again.
Sodium bitartrate has a molecular structure characterized by its two carboxyl groups (-COOH) and one sodium ion associated with the tartrate ion. The structural formula can be represented as follows:
Sodium bitartrate participates in several chemical reactions:
Sodium bitartrate acts primarily as a stabilizing agent in culinary applications. When whipped into egg whites, it helps maintain the structure by preventing protein coagulation and enhancing foam stability. The mechanism involves:
Sodium bitartrate has numerous scientific and culinary applications:
Sodium bitartrate remains a versatile compound with significant importance across various fields, particularly in food science and pharmaceuticals. Its unique properties enable it to play crucial roles in both everyday cooking and specialized scientific applications.
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